molecular formula C17H18BrNO4S B286185 3-Allyl-5-(5-bromo-2,4-diethoxybenzylidene)-1,3-thiazolidine-2,4-dione

3-Allyl-5-(5-bromo-2,4-diethoxybenzylidene)-1,3-thiazolidine-2,4-dione

Cat. No. B286185
M. Wt: 412.3 g/mol
InChI Key: XFTGXRFDSGVWFL-DHDCSXOGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Allyl-5-(5-bromo-2,4-diethoxybenzylidene)-1,3-thiazolidine-2,4-dione is a synthetic compound with potential applications in the field of medicinal chemistry. It belongs to the class of thiazolidinediones, which are known to have antidiabetic, anti-inflammatory, and antioxidant properties. This compound has been synthesized using various methods and its mechanism of action has been studied extensively to understand its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-Allyl-5-(5-bromo-2,4-diethoxybenzylidene)-1,3-thiazolidine-2,4-dione has been studied extensively. It has been found to inhibit the activity of α-glucosidase by binding to the active site of the enzyme. The compound has also been reported to inhibit the activation of NF-κB, which is a transcription factor involved in the regulation of pro-inflammatory cytokines. The antioxidant activity of the compound is attributed to its ability to scavenge free radicals and reduce oxidative stress.
Biochemical and Physiological Effects:
3-Allyl-5-(5-bromo-2,4-diethoxybenzylidene)-1,3-thiazolidine-2,4-dione has been found to have various biochemical and physiological effects. It has been reported to reduce the levels of blood glucose in diabetic rats by inhibiting the activity of α-glucosidase. The compound has also been found to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, indicating its potential as an anti-inflammatory agent. The antioxidant activity of the compound has been found to reduce oxidative stress and prevent cell damage.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Allyl-5-(5-bromo-2,4-diethoxybenzylidene)-1,3-thiazolidine-2,4-dione in lab experiments include its potential as an antidiabetic, anti-inflammatory, and antioxidant agent. The compound has been found to exhibit significant activity against α-glucosidase, which makes it a potential candidate for the treatment of diabetes. It has also been found to reduce the levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent. The compound's antioxidant activity makes it a potential candidate for the treatment of oxidative stress-related diseases. The limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

For the research of 3-Allyl-5-(5-bromo-2,4-diethoxybenzylidene)-1,3-thiazolidine-2,4-dione include the evaluation of its activity against other enzymes involved in the regulation of glucose metabolism. The compound's anticancer activity should be further evaluated to understand its potential as a cancer therapeutic agent. The compound's anti-inflammatory activity should be studied in more detail to understand its mechanism of action and potential for the treatment of inflammatory diseases. The compound's antioxidant activity should be evaluated in animal models to understand its potential for the treatment of oxidative stress-related diseases. The compound's toxicity should be evaluated in animal models to understand its safety profile.

Synthesis Methods

The synthesis of 3-Allyl-5-(5-bromo-2,4-diethoxybenzylidene)-1,3-thiazolidine-2,4-dione has been reported in the literature using different methods. One of the methods involves the reaction of 5-bromo-2,4-diethoxybenzaldehyde with thiosemicarbazide in the presence of acetic acid to obtain the intermediate thiosemicarbazone. This intermediate is then reacted with allyl bromide and potassium carbonate to yield the final product. Another method involves the reaction of 5-bromo-2,4-diethoxybenzaldehyde with thiosemicarbazide in the presence of glacial acetic acid and sodium acetate to obtain the intermediate thiosemicarbazone. This intermediate is then reacted with allyl bromide and potassium hydroxide to yield the final product.

Scientific Research Applications

3-Allyl-5-(5-bromo-2,4-diethoxybenzylidene)-1,3-thiazolidine-2,4-dione has been studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit antidiabetic, anti-inflammatory, and antioxidant properties. It has also been reported to have anticancer activity against various cancer cell lines. The compound has been evaluated for its inhibitory activity against α-glucosidase, which is an enzyme involved in the breakdown of carbohydrates. It has been found to inhibit the enzyme activity, which makes it a potential candidate for the treatment of diabetes. The compound has also been studied for its anti-inflammatory activity by measuring the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It has been found to reduce the levels of these cytokines, indicating its potential as an anti-inflammatory agent. The antioxidant activity of the compound has been evaluated by measuring its ability to scavenge free radicals. It has been found to have significant antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases.

properties

Molecular Formula

C17H18BrNO4S

Molecular Weight

412.3 g/mol

IUPAC Name

(5Z)-5-[(5-bromo-2,4-diethoxyphenyl)methylidene]-3-prop-2-enyl-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C17H18BrNO4S/c1-4-7-19-16(20)15(24-17(19)21)9-11-8-12(18)14(23-6-3)10-13(11)22-5-2/h4,8-10H,1,5-7H2,2-3H3/b15-9-

InChI Key

XFTGXRFDSGVWFL-DHDCSXOGSA-N

Isomeric SMILES

CCOC1=CC(=C(C=C1/C=C\2/C(=O)N(C(=O)S2)CC=C)Br)OCC

SMILES

CCOC1=CC(=C(C=C1C=C2C(=O)N(C(=O)S2)CC=C)Br)OCC

Canonical SMILES

CCOC1=CC(=C(C=C1C=C2C(=O)N(C(=O)S2)CC=C)Br)OCC

Origin of Product

United States

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